

Technical Profile: 2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide

CAS No.: 131456-85-4

Cat. No.: B140614

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Identity & Nomenclature

Accurate identification of this compound is essential due to the high structural similarity with other nitro-aniline derivatives. In regulatory and procurement contexts, the systematic IUPAC name is often substituted with trade synonyms based on the starting material.

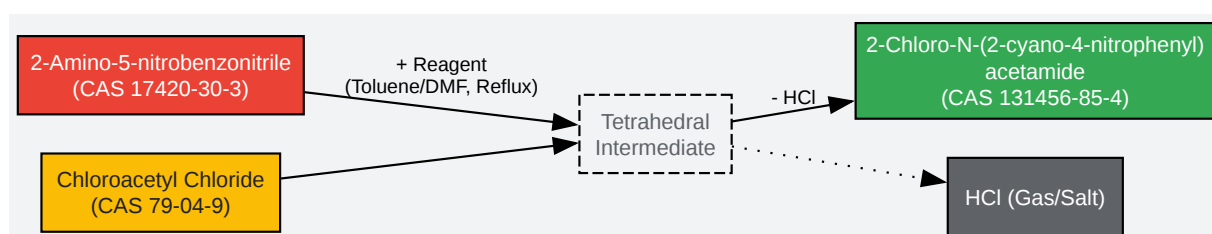
Identifier Type	Value / Description
CAS Registry Number	131456-85-4
IUPAC Name	2-chloro-N-(2-cyano-4-nitrophenyl)acetamide
Inverted Name	Acetamide, 2-chloro-N-(2-cyano-4-nitrophenyl)-
Common Synonyms	[1] • N-(2-Cyano-4-nitrophenyl)-2-chloroacetamide • 2-Chloro-4'-nitro-2'-cyanoacetanilide • Chloroacetyl-2-cyano-4-nitroaniline
Molecular Formula	C ₉ H ₆ ClN ₃ O ₃
Molecular Weight	239.61 g/mol
SMILES	ClCC(=O)Nc1ccc([O-])cc1C#N
InChI Key	XVYNBLCPQVDRCH-UHFFFAOYSA-N

Synthetic Workflow & Mechanism

The synthesis of **2-chloro-N-(2-cyano-4-nitrophenyl)acetamide** follows a classic Schotten-Baumann acylation or a thermal condensation pathway. The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups on the aniline ring significantly reduces the nucleophilicity of the amine, often requiring elevated temperatures or stronger bases compared to standard anilines.

Reaction Scheme Visualization

The following diagram illustrates the synthesis pathway from the primary precursor, 2-amino-5-nitrobenzotrile.



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Caption: Synthesis of **2-chloro-N-(2-cyano-4-nitrophenyl)acetamide** via acyl substitution.

Experimental Protocol

Objective: Synthesis of 10g of **2-chloro-N-(2-cyano-4-nitrophenyl)acetamide**.

- Preparation:
 - Reagents: 2-Amino-5-nitrobenzonitrile (16.3 g, 100 mmol), Chloroacetyl chloride (12.4 g, 110 mmol).
 - Solvent: Anhydrous Toluene (150 mL) or DMF (if solubility is poor).
 - Catalyst/Base: Pyridine or Triethylamine (1.1 eq) is recommended to scavenge HCl, though thermal reflux in toluene can drive off HCl gas without base.
- Procedure:
 - Dissolution: Charge the reaction vessel with 2-Amino-5-nitrobenzonitrile and solvent. Stir at room temperature. Note: The starting material is yellow/orange.
 - Addition: Add Chloroacetyl chloride dropwise over 20 minutes. The reaction is exothermic; maintain temperature <40°C during addition.
 - Reaction: Heat the mixture to reflux (110°C for toluene) for 3–5 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).
 - Quench: Cool the mixture to room temperature. If using toluene, the product often precipitates directly. If using DMF, pour the reaction mixture into ice-water (500 mL).
- Workup & Purification:
 - Filter the precipitate.^{[2][3][4]}
 - Wash the cake with cold water (to remove amine salts) followed by cold ethanol.

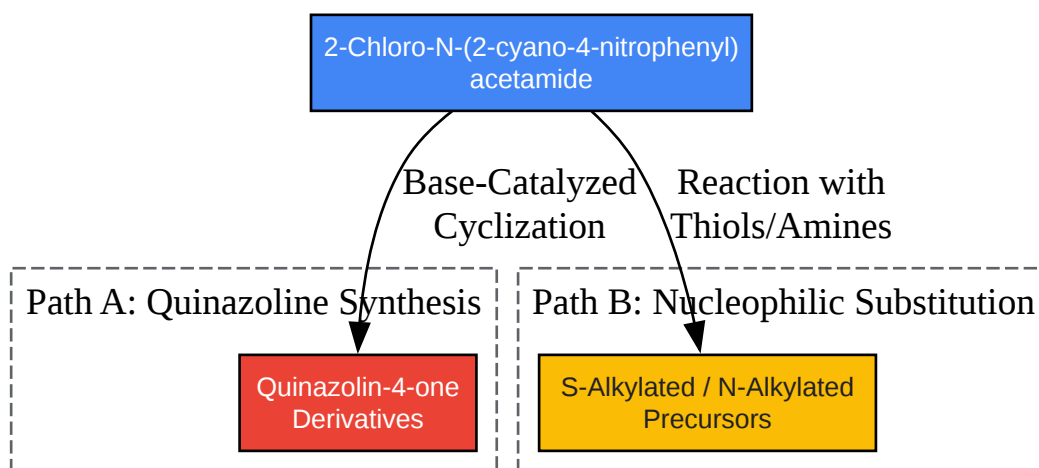
- Recrystallization: Recrystallize from Ethanol or Acetonitrile to yield off-white to pale yellow needles.
- Drying: Vacuum dry at 50°C for 6 hours.

Applications in Drug Discovery

This compound is not merely an end-product but a versatile "scaffold intermediate." The ortho-cyano group relative to the amide nitrogen is a "loaded spring," ready for cyclization.

Heterocycle Formation

- Quinazolines: Under basic conditions (e.g., NaOH/H₂O₂ or ammonia), the amide nitrogen can attack the nitrile carbon, or the amide carbonyl can be attacked by an external nucleophile followed by cyclization onto the nitrile, forming 4-aminoquinazolines or quinazolin-4-ones.
- Benzodiazepines: Reaction with primary amines followed by ring expansion can yield 1,4-benzodiazepine derivatives, a class of compounds famous for anxiolytic properties (e.g., Diazepam analogs).



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Caption: Divergent synthetic utility of the target intermediate.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for downstream pharmaceutical use, the following specifications must be met.

Test	Method	Acceptance Criteria
Appearance	Visual	Pale yellow to off-white crystalline powder
Purity	HPLC (C18 Column, ACN:H ₂ O)	≥ 98.0%
Melting Point	Capillary Method	185°C – 190°C (Predicted based on analogs)
Identity	¹ H-NMR (DMSO-d ₆)	• δ 10.5 (s, 1H, NH) • δ 8.5-8.0 (m, 3H, Ar-H) • δ 4.3 (s, 2H, CH ₂ Cl)
Mass Spec	LC-MS (ESI+)	[M+H] ⁺ = 240.6

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2792626: 2-cyano-N-(4-nitrophenyl)acetamide (Analog Reference). Retrieved from [\[Link\]](#)
- Google Patents. Preparation method of 2-chloroacetyl-amino-5-nitro benzophenone (Process Chemistry Reference).

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Sources

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